2-chloro-1-isopentyl-1H-benzo[d]imidazole
Overview
Description
2-Chloro-1-isopentyl-1H-benzo[d]imidazole is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-isopentyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of o-phenylenediamine with isopentyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazole ring, followed by chlorination to introduce the chlorine atom at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield while maintaining cost-effectiveness and safety standards.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-isopentyl-1H-benzo[d]imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted imidazoles.
Scientific Research Applications
2-Chloro-1-isopentyl-1H-benzo[d]imidazole has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
2-Chloro-1-isopentyl-1H-benzo[d]imidazole is similar to other imidazole derivatives, such as 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole and 2-chloro-1H-benzo[d]imidazole. its unique isopentyl group distinguishes it from these compounds, providing different chemical and biological properties.
Comparison with Similar Compounds
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole
2-Chloro-1H-benzo[d]imidazole
2-Chloro-1-methyl-1H-benzo[d]imidazole
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Properties
IUPAC Name |
2-chloro-1-(3-methylbutyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-9(2)7-8-15-11-6-4-3-5-10(11)14-12(15)13/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAGYEZKYISUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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